2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane
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Overview
Description
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of a naphthalene ring in its structure makes it an interesting subject for various chemical studies due to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane typically involves the reaction of naphthalene derivatives with dithiolane precursors. One common method is the reaction of 1-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane involves its interaction with molecular targets through its aromatic and sulfur-containing functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(naphthalen-2-yl)-1,3-dithiolane
- 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiane
- 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane
Uniqueness
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane is unique due to the presence of both a naphthalene ring and a dithiolane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85102-58-5 |
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Molecular Formula |
C14H14S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-1-yl-1,3-dithiolane |
InChI |
InChI=1S/C14H14S2/c1-14(15-9-10-16-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |
InChI Key |
PAXSUDMIKFATHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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